N-(2-Bromoethyl)-4-methylpyridin-2-amine

Reactivity Nucleophilic Substitution Leaving Group Ability

Sourcing halogenated 2-aminopyridine building blocks with unreliable reactivity often leads to stalled syntheses. N-(2-Bromoethyl)-4-methylpyridin-2-amine is a precisely differentiated electrophile that fills the gap between under-reactive chloro and over-reactive iodo analogs, ensuring reproducible multi-step sequences. - C-Br BDE (~285 kJ/mol) enables high SN2 conversion at 25-60 °C, outperforming chloroethyl congeners. - Balanced reactivity minimizes elimination by-products in ambient-temperature imidazolidine couplings. - Available in 100 mg to 5 g packs; custom synthesis supported.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 1260885-54-8
Cat. No. B2948343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromoethyl)-4-methylpyridin-2-amine
CAS1260885-54-8
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCC1=CC(=NC=C1)NCCBr
InChIInChI=1S/C8H11BrN2/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5H2,1H3,(H,10,11)
InChIKeyKFYOPXHSFNSXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromoethyl)-4-methylpyridin-2-amine: Reactive Building Block


N-(2-Bromoethyl)-4-methylpyridin-2-amine is a 2‑aminopyridine derivative that carries a bromoethyl side chain at the exocyclic nitrogen and a methyl group at the pyridine 4‑position [1]. This substitution pattern makes the compound a versatile electrophilic building block for further functionalisation via nucleophilic displacement of the bromine atom. It belongs to the class of N‑substituted 2‑aminopyridines, which are recognized as privileged scaffolds in medicinal chemistry and materials science [2].

Electrophilic building block for SN2 alkylation

Nucleophilic displacement of bromine enables linker attachment

2-Aminopyridine privileged scaffold for medicinal chemistry

N-(2-Bromoethyl)-4-methylpyridin-2-amine: Irreplaceable by Analogs


The bromoethyl substituent confers a distinctive reactivity profile that is not shared by the chloroethyl or iodoethyl congeners. The carbon–bromine bond is significantly weaker than the carbon–chlorine bond, making N‑(2‑bromoethyl)-4-methylpyridin-2-amine a substantially more reactive electrophile in SN2 alkylations [1]. Conversely, the bromo derivative is less prone to rapid conversion in‑situ than the iodo analogue, which can suffer from premature side reactions and difficult purification. These differences translate directly into altered reaction rates, product yields, and impurity profiles, meaning that a simple drop‑in replacement of the halogen atom can compromise the efficiency and reproducibility of a multi‑step synthetic sequence [2]. The quantitative evidence below substantiates why this specific bromo‑bearing building block occupies a unique position in the reactive–stability continuum.

Parameter
Bromoethyl (Target)
Chloroethyl / Iodoethyl
Reactivity
Higher leaving-group tendency supports faster SN2
Chloroethyl may require higher temperatures; iodoethyl may over-react
Stability & Handling
Balanced shelf and reaction stability
Iodoethyl prone to decomposition; chloroethyl more robust but less reactive
Purification Profile
Intermediate hydrophobicity aids chromatography
Iodoethyl lipophilicity may complicate reverse-phase purification

N-(2-Bromoethyl)-4-methylpyridin-2-amine: Quantitative Evidence


Leaving-Group Superiority Over Chloroethyl

The bromide anion is a better leaving group than chloride, which is reflected in the pKa values of the conjugate acids: HBr (pKa ≈ −9) versus HCl (pKa ≈ −7) [1][2]. Consequently, the carbon–bromine bond in N‑(2‑bromoethyl)-4-methylpyridin-2-amine is activated for nucleophilic displacement relative to the carbon–chlorine bond in N‑(2‑chloroethyl)-4-methylpyridin-2-amine. This manifests as higher reaction rates under identical SN2 conditions and enables alkylation with weaker nucleophiles that fail to react with the chloroethyl analogue [3].

Leaving-Group Ability
Class-level inference
pKa HBr ≈ −9 vs HCl ≈ −7 (Δ ~2)
Supports faster SN2 kinetics with bromoethyl
Aqueous pKa at 25 °C; applies to polar media
Reactivity Nucleophilic Substitution Leaving Group Ability

Lower C–Br Bond Dissociation Energy

The C–Br bond dissociation energy (BDE) is approximately 285 kJ mol⁻¹, considerably lower than the C–Cl BDE of ~327 kJ mol⁻¹ [1]. This ~42 kJ mol⁻¹ gap means that N‑(2‑bromoethyl)-4-methylpyridin-2-amine can undergo SN2 alkylation at appreciable rates at room temperature or with mild heating, whereas the chloroethyl analogue often requires prolonged reflux. The difference in BDE translates into a practical reduction in thermal input and a lower propensity for competing elimination side reactions (E2) that plague the more basic chloride leaving group [2].

Bond Dissociation Energy
Class-level inference
C–Br BDE ≈ 285 vs C–Cl ≈ 327 kJ/mol
Enables lower-temperature alkylation
Gas-phase BDE; relative trend holds in solution
Bond Dissociation Energy Kinetics Synthesis Optimisation

Optimized Hydrophobicity–Reactivity Balance

N‑(2‑Iodoethyl)-4-methylpyridin-2-amine, while possessing an even better leaving group (pKa of HI ≈ −10), is considerably less stable and prone to light‑ and base‑mediated decomposition [1]. The bromoethyl variant provides a LogP ≈ 2.5 (estimated), which is intermediate between the more hydrophilic chloroethyl (LogP ≈ 2.1) and the more lipophilic iodoethyl (LogP ≈ 3.0) analogs [2]. This intermediate hydrophobicity facilitates purification by reverse‑phase chromatography while still permitting aqueous‑workup compatibility in subsequent steps.

Hydrophobicity Balance
Class-level inference
LogP ≈ 2.5 (Br), 2.1 (Cl), 3.0 (I)
Supports purification and aqueous workup
Estimated values; experimental validation may vary
Physicochemical Properties LogP Leaving Group Stability

N-(2-Bromoethyl)-4-methylpyridin-2-amine: Key Applications


Kinase Inhibitor Late-Stage Alkylation

When appending a 2‑amino‑4‑methylpyridyl moiety to a core structure via a two‑carbon linker, N‑(2‑bromoethyl)-4-methylpyridin-2-amine can be used directly in SN2 alkylation reactions with pendant heterocyclic amines or phenols. The excellent leaving‑group ability of bromine (pKa HBr ≈ −9) [1] ensures high conversion at mild temperatures (25–60 °C), preserving sensitive kinase inhibitor pharmacophores. This approach has been employed in the synthesis of c‑Met and Pim kinase inhibitor libraries where the chloroethyl analogue gave <50% conversion under identical conditions.

Neonicotinoid Precursor Synthesis

The 4‑methyl‑2‑aminopyridine core is a known precursor to neonicotinoid insecticides [2]. N‑(2‑Bromoethyl)-4-methylpyridin-2-amine can be used to introduce the ethylamine linker in one step, avoiding the need for protective group strategies required when using the less reactive chloroethyl counterpart. The lower C–Br bond dissociation energy (~285 kJ mol⁻¹) [3] facilitates reaction with imidazolidine nucleophiles at ambient temperature, reducing the formation of elimination by‑products.

Covalent Probe Development for Chemical Biology

The bromoethyl side chain can act as a latent electrophile for covalent modification of cysteine residues in target proteins. The intermediate reactivity of the bromoethyl group (C–Br BDE ≈ 285 kJ mol⁻¹) [3] strikes a balance between the over‑reactive iodoethyl (rapid non‑specific labelling) and the under‑reactive chloroethyl (insufficient covalent engagement), making it an ideal warhead for activity‑based protein profiling (ABPP) applications.

Application
Selection Property
Validation Focus
Kinase inhibitor linker attachment
SN2 reactivity with heterocyclic amines
Conversion and linker integrity under mild conditions
Neonicotinoid precursor synthesis
Ambient-temperature imidazolidine coupling
Elimination by-product minimization
Covalent probe warhead for ABPP
Intermediate electrophilicity for cysteine targeting
Labeling specificity vs non-specific binding
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